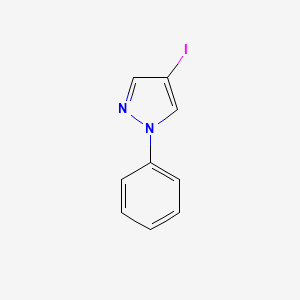

4-Iodo-1-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJVDCYRDQUUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23889-85-2 | |

| Record name | 4-iodo-1-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactivity and Synthetic Transformations of 4 Iodo 1 Phenyl 1h Pyrazole

Carbon-Carbon Bond Formation Reactions via Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, and 4-iodo-1-phenyl-1H-pyrazole is a competent substrate in several of these transformations. The electron-deficient nature of the pyrazole (B372694) ring, coupled with the reactivity of the C-I bond, facilitates a range of coupling processes.

Palladium-Catalyzed C-C Coupling Methodologies

Palladium catalysis is at the forefront of C-C bond-forming reactions, offering high efficiency and broad functional group tolerance. The Suzuki-Miyaura, Sonogashira, Stille, and Negishi reactions are prominent examples of palladium-catalyzed cross-couplings that have been employed for the derivatization of pyrazole systems.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a widely utilized method for the synthesis of biaryls and heteroaryl-substituted aromatics. researchgate.netrsc.org In the context of pyrazole chemistry, it allows for the introduction of various aryl and heteroaryl moieties at the 4-position.

Research has demonstrated the successful Suzuki-Miyaura coupling of pyrazole derivatives. For instance, the coupling of 4-iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole with phenylboronic acid has been achieved using a palladium catalyst. nih.gov While this substrate bears a trifluoromethyl group, the reaction provides a model for the reactivity of the 4-iodo-1-aryl-pyrazole scaffold. The reaction of ethyl 4-bromo-1H-pyrazole-5-carboxylate with phenylboronic acid under typical Suzuki-Miyaura conditions afforded the 4-phenyl-substituted product in an excellent yield of 93%. researchgate.net The cross-coupling of unprotected 1H-pyrazol-5-yltrifluoroborate has also been accomplished with high yield (84%) using a palladium acetate (B1210297)/RuPhos catalyst system. acs.org These examples underscore the utility of the Suzuki-Miyaura reaction for the arylation of the pyrazole core.

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Pyrazoles

| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 56 | nih.gov |

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | 93 | researchgate.net |

| Potassium 1H-pyrazol-5-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 84 | acs.org |

The Sonogashira coupling reaction provides a direct route to synthesize alkynyl-substituted pyrazoles by reacting this compound with terminal alkynes. mdpi.com This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. mdpi.com

Studies have shown the effective Sonogashira coupling of iodo-pyrazole derivatives. For example, 1,3-disubstituted-5-chloro-4-iodopyrazoles have been selectively coupled with phenylacetylene (B144264) using a PdCl₂(PPh₃)₂/CuI catalyst system in the presence of triethylamine (B128534) (TEA) as a base. researchgate.net Similarly, 4-iodo-1-phenyl-1H-pyrazol-3-ol has been successfully coupled with a variety of terminal alkynes under standard Sonogashira conditions. nih.gov These reactions proceed in good yields, demonstrating the reliability of this method for the introduction of sp-hybridized carbon chains onto the pyrazole ring. researchgate.netnih.gov

Table 2: Sonogashira Coupling of Iodo-Pyrazole Derivatives

The Stille and Negishi coupling reactions offer alternative palladium-catalyzed methods for C-C bond formation. The Stille coupling utilizes organotin reagents, while the Negishi coupling employs organozinc reagents. organic-chemistry.orglibretexts.orgbeilstein-journals.org

Recent advancements have demonstrated the utility of the Negishi coupling for the functionalization of pyrazole derivatives. For instance, 4-halo-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles have been successfully coupled with arylzinc reagents in excellent yields (83-94%). rsc.org The reaction proceeds efficiently for both bromo and iodo pyrazoles, highlighting the versatility of this method. rsc.org The synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents has also been achieved through Negishi cross-coupling of 4-iodopyrazoles with organozinc halides. beilstein-journals.org

While the Stille coupling is a powerful tool for C-C bond formation, specific recent advancements for the direct coupling of this compound were not detailed in the surveyed literature. However, the general applicability of the Stille reaction to a wide range of organic halides suggests its potential for the derivatization of this pyrazole system. organic-chemistry.orglibretexts.org

Table 3: Negishi Coupling of Halogenated Pyrazole Derivatives

| Pyrazole Substrate | Organozinc Reagent | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Halo-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles | Arylzinc reagents | Not specified | Not specified | 40 | 83-94 | rsc.org |

| 4-Iodopyrazoles (various substitutions) | Organozinc halides | Pd catalysts | Not specified | Not specified | 19-87 | beilstein-journals.org |

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions, often referred to as Ullmann-type reactions, are a cost-effective alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com While extensively used for C-N and C-O bond formation, their application in C-C coupling with this compound is also an area of interest. The Sonogashira reaction, as previously discussed, often employs a copper(I) co-catalyst, highlighting the synergistic role copper can play in C-C bond formation. mdpi.comresearchgate.net

Carbon-Heteroatom Bond Formation Reactions

The formation of carbon-heteroatom bonds is a crucial transformation in the synthesis of many biologically active compounds and functional materials. This compound is a valuable precursor for introducing nitrogen and oxygen functionalities at the 4-position, primarily through copper-catalyzed coupling reactions.

Copper(I) iodide (CuI) has proven to be an effective catalyst for these transformations. For instance, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols has been achieved using a CuI-catalyzed coupling protocol. nih.gov Optimal conditions for this reaction involve the use of CuI (20 mol%), a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280), and a base like potassium tert-butoxide in excess alcohol, often under microwave irradiation to accelerate the reaction. nih.gov

Similarly, copper-catalyzed C-N coupling reactions have been developed for the arylation of nitrogen heterocycles with iodoazoles. acs.orgnih.gov The use of CuI as a catalyst, often in the presence of a ligand and a base, facilitates the formation of a C-N bond between the pyrazole ring and another nitrogen-containing molecule. acs.orgnih.govrsc.org For example, the coupling of 4-iodo-1H-pyrazole with various NH-containing heterocycles has been demonstrated. nih.gov

Table 4: Copper-Catalyzed Carbon-Heteroatom Bond Formation with Iodo-Pyrazoles

| Pyrazole Substrate | Nucleophile | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Iodo-1H-1-tritylpyrazole | Allyl alcohol | CuI | 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | Allyl alcohol | 130 (MW) | High | nih.gov |

| 4-Iodo-1H-pyrazole | 2-Pyridone | CuI | 4,7-Dimethoxy-1,10-phenanthroline | Ag₂CO₃ | THF | 40 | Moderate | acs.org |

| 4-Iodo-1H-pyrazole | 2-Phenyl-1,3-oxazole | Not specified | Not specified | Not specified | Not specified | Not specified | 31 | nih.gov |

| 4-Iodoanisole | Imidazole | CuI | D-glucosamine | K₂CO₃ | DMSO-H₂O | 100 | 80 | rsc.org |

C-N Coupling (Amination) Strategies, Including Buchwald-Hartwig

The formation of carbon-nitrogen (C-N) bonds at the C-4 position of the pyrazole nucleus is a key strategy for synthesizing 4-aminopyrazole derivatives, many of which are of interest in medicinal chemistry. Both palladium- and copper-based catalytic systems have been effectively employed for the amination of 4-halopyrazoles.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been investigated for the C-4 amination of N-protected 4-halopyrazoles. nih.govorganic-chemistry.org Studies on the N-trityl analogue, 4-iodo-1-trityl-1H-pyrazole, show that catalyst and substrate selection are crucial. For instance, the Pd(dba)₂-catalyzed reaction with the bulky phosphine (B1218219) ligand tBuDavePhos is effective for coupling with aryl- or alkylamines that lack a β-hydrogen. nih.gov However, for these types of amines, the corresponding 4-bromo-1-trityl-pyrazole often proves to be a more effective substrate than the 4-iodo derivative. nih.gov

Conversely, copper-catalyzed amination protocols have shown complementary reactivity. mdpi.com Copper(I) iodide (CuI) mediated C-N coupling reactions are particularly effective for the amination of 4-iodo-1H-1-tritylpyrazole with alkylamines that possess β-hydrogens, a class of substrates that often yields poor results in palladium-catalyzed systems due to competing β-hydride elimination. nih.govmdpi.com These reactions demonstrate the synthetic utility of 4-iodopyrazoles in accessing a broad range of 4-amino-substituted pyrazole derivatives.

A specific example of an intramolecular C-N coupling is seen in the synthesis of imidazo[1,2-c]pyrazoles, where a 1-substituted-5-imino-4-iodo-pyrazole undergoes cyclization with the addition of CuI, forming the fused bicyclic system. scirp.org

Table 1: Comparison of Catalytic Systems for C-N Coupling of 4-Halo-1-tritylpyrazoles

| Catalyst System | Preferred Halide | Favorable Amine Substrates | Reference |

|---|---|---|---|

| Pd(dba)₂ / tBuDavePhos | 4-Bromo | Aromatic or bulky amines lacking β-hydrogens | nih.govresearchgate.net |

| CuI | 4-Iodo | Alkylamines with β-hydrogens | nih.govmdpi.comresearchgate.net |

C-O Coupling (Alkoxylation) Protocols

The direct introduction of an oxygen-based functional group at the C-4 position of the pyrazole ring represents an important transformation for accessing 4-alkoxypyrazoles. Research has led to the development of efficient copper-catalyzed protocols for the C-O coupling of 4-iodopyrazoles with various alcohols. nih.govresearchgate.netsemanticscholar.org

A highly effective method involves a CuI-catalyzed coupling reaction performed under microwave irradiation. nih.govsemanticscholar.org The optimal conditions for the alkoxylation of N-protected 4-iodopyrazoles, such as 4-iodo-1-trityl-1H-pyrazole, utilize copper(I) iodide (20 mol%) as the catalyst, 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) as the ligand, and potassium t-butoxide as the base. nih.govsemanticscholar.org The reaction is typically conducted at 130 °C for one hour, using the alcohol reactant as the solvent. nih.gov This protocol has been successfully applied to a range of alcohols, including primary, secondary, and allylic alcohols, to produce the corresponding 4-alkoxypyrazoles in moderate to good yields. nih.govsemanticscholar.org Notably, palladium-based catalysts were found to be ineffective for this transformation, often leading to the formation of the de-iodinated pyrazole instead of the desired C-O coupling product. nih.gov

Table 2: CuI-Catalyzed C-O Coupling of 4-Iodo-1-trityl-1H-pyrazole with Alcohols

| Alcohol | Product | Yield (%) | Reference |

|---|---|---|---|

| Allyl alcohol | 4-(Allyloxy)-1-trityl-1H-pyrazole | 88 | nih.gov |

| Methanol | 4-Methoxy-1-trityl-1H-pyrazole | 73 | nih.gov |

| Ethanol | 4-Ethoxy-1-trityl-1H-pyrazole | 81 | nih.gov |

| n-Propanol | 4-Propoxy-1-trityl-1H-pyrazole | 80 | nih.gov |

| Benzyl alcohol | 4-(Benzyloxy)-1-trityl-1H-pyrazole | 76 | nih.gov |

Reaction Conditions: 4-Iodo-1-trityl-1H-pyrazole, Alcohol (solvent), CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), tBuOK (2.0 equiv), 130 °C, 1h, MW.

Introduction of Chalcogenide Moieties (Sulfur, Selenium)

The incorporation of chalcogens like sulfur and selenium into the pyrazole framework can significantly modify the molecule's electronic properties and biological activity. The this compound scaffold serves as a key precursor for these transformations.

For the introduction of sulfur, a metal- and catalyst-free, one-pot thioamidation reaction has been developed. d-nb.infobeilstein-journals.org This process utilizes 4-iodopyrazole-3-carbaldehydes, which can be derived from this compound. beilstein-journals.org The reaction involves treating the carbaldehyde with elemental sulfur and a secondary amine (such as morpholine (B109124) or pyrrolidine) in dimethyl sulfoxide (B87167) (DMSO). d-nb.infobeilstein-journals.org This efficient method directly converts the formyl group into a thioamide moiety while preserving the iodo-substituent at the C-4 position, yielding 4-iodopyrazole-3-thioamides in good to excellent yields (58-92%). beilstein-journals.org

The synthesis of selenium-containing fused systems, specifically selenolo[2,3-c]pyrazoles, has also been explored. researchgate.net While not starting directly from this compound, a relevant strategy begins with 5-chloro-3-methyl-1-phenylpyrazole-4-carbonitrile. This precursor is reacted with selenium powder and sodium borohydride (B1222165) to generate a selenium nucleophile in situ. Subsequent reaction and Thorpe-Ziegler cyclization lead to the formation of the 4-amino-1-phenyl-1H-selenolo[2,3-c]pyrazole core. researchgate.net This highlights a pathway to selenium-fused pyrazoles originating from a functionalized 1-phenylpyrazole (B75819) template.

Derivatization and Molecular Diversification Strategies

Beyond direct functionalization at the C-4 position, this compound is a valuable platform for further molecular diversification. This includes introducing functional groups at other positions on the pyrazole ring and using the scaffold to construct more complex fused heterocyclic systems.

Functionalization at Peripheral Positions (e.g., Carbaldehydes, Ethanones)

The presence of the iodo group at C-4 allows for chemoselective functionalization at other sites of the pyrazole ring, particularly at the C-5 position. Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for this purpose. rsc.org

In a notable example, 4-iodo-1-phenylpyrazole can undergo a phosphine-free, palladium-acetate-catalyzed direct arylation at the C-5 position with various aryl bromides. rsc.org The reaction proceeds with high chemoselectivity, as the C-I bond at the C-4 position remains intact, allowing for subsequent cross-coupling reactions at this site. rsc.org This method provides access to a range of 5-aryl-4-iodo-1-phenyl-1H-pyrazoles in moderate to good yields. rsc.org

Furthermore, carbaldehyde groups can be introduced at the C-3 position of the this compound core. For instance, 5-(substituted-phenyl)-4-iodo-1-phenyl-1H-pyrazole-3-carbaldehydes have been synthesized, demonstrating that multiple positions on the pyrazole ring can be functionalized to create highly decorated structures. rsc.orgrsc.org These formyl and acetyl groups serve as synthetic handles for further transformations, including the construction of fused ring systems. ktu.eduresearchgate.net

Table 3: Palladium-Catalyzed Direct C-5 Arylation of 4-Iodo-1-phenylpyrazole

| Aryl Bromide | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromobenzonitrile | 5-(4-Cyanophenyl)-4-iodo-1-phenyl-1H-pyrazole | 61 | rsc.org |

| 4-Bromoacetophenone | 5-(4-Acetylphenyl)-4-iodo-1-phenyl-1H-pyrazole | 53 | rsc.org |

| Methyl 4-bromobenzoate | Methyl 4-(4-iodo-1-phenyl-1H-pyrazol-5-yl)benzoate | 55 | rsc.org |

Reaction Conditions: 4-Iodo-1-phenylpyrazole, Aryl Bromide, Pd(OAc)₂ (1 mol%), KOAc, DMA, 150 °C.

Construction of Fused Heterocyclic Systems (e.g., Selenolo[2,3-c]pyrazoles, Imidazopyrazoles)

The this compound framework is an excellent starting point for the synthesis of fused heterocyclic systems, which are prevalent in pharmacologically active compounds.

Selenolo[2,3-c]pyrazoles: As mentioned previously, the synthesis of the selenolo[2,3-c]pyrazole system can be achieved from a 1-phenylpyrazole precursor. The key step involves the introduction of a selenium moiety, which then undergoes cyclization. Starting with 5-chloro-3-methyl-1-phenylpyrazole-4-carbonitrile, reaction with selenium and NaBH₂ followed by alkylation and base-mediated cyclization affords 4-amino-1-phenyl-1H-selenolo[2,3-c]pyrazole derivatives. researchgate.net These compounds can then serve as versatile precursors for further annulation reactions to create more complex polycyclic systems. researchgate.net

Imidazopyrazoles: Several strategies exist for constructing imidazopyrazole cores from pyrazole starting materials. One approach involves the synthesis of pyrazole-tethered imidazo[1,2-a]azine derivatives. This one-pot reaction can start from a this compound-3-carbaldehyde derivative, which reacts with an aminoazine in the presence of a lanthanum triflate catalyst to build the fused imidazo-azine ring system. rsc.org Another strategy utilizes an intramolecular copper-catalyzed C-N coupling. scirp.org In this sequence, a 5-aminopyrazole is elaborated and then iodinated at the C-4 position. The resulting 5-imino-4-iodo-pyrazole derivative undergoes cyclization upon treatment with copper(I) iodide, yielding an imidazo[1,2-c]pyrazole. scirp.org Additionally, 5-aminopyrazoles can be converted to imidazo[1,2-b]pyrazoles via an aza-Wittig reaction followed by condensation with an α-haloketone. scirp.org

Spectroscopic and Structural Characterization for Mechanistic and Supramolecular Understanding

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of 4-Iodo-1-phenyl-1H-pyrazole.

The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For this compound, distinct signals are expected for the protons on the pyrazole (B372694) ring and the phenyl ring. The chemical shifts (δ) are influenced by the electron-donating or electron-withdrawing nature of adjacent atoms and functional groups.

The protons on the pyrazole ring, typically found at positions 3 and 5, would appear as singlets due to the absence of adjacent protons. The iodine atom at position 4 is a heavy halogen, and its electronic effects would influence the chemical shift of the neighboring pyrazole protons. The five protons of the phenyl group would exhibit characteristic multiplets in the aromatic region of the spectrum, corresponding to ortho, meta, and para positions relative to the pyrazole ring. For a related compound, 1-phenyl-1H-pyrazole, the pyrazole protons appear at δ 7.73 (d, H-5), 7.53 (d, H-3), and 6.47 (t, H-4), while the phenyl protons are observed between δ 7.2 and 7.5 ppm. The introduction of an iodine atom at the C-4 position would cause the signal for H-4 to disappear and would shift the signals for H-3 and H-5.

Table 1: Illustrative ¹H NMR Chemical Shifts for a 1-Phenyl-1H-pyrazole System (Note: Data is for the parent 1-phenyl-1H-pyrazole and is provided for illustrative purposes.)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (pyrazole) | 7.53 | d |

| H-4 (pyrazole) | 6.47 | t |

| H-5 (pyrazole) | 7.73 | d |

| Phenyl | 7.2 - 7.5 | m |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

For this compound (C₉H₇IN₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 270.07 g/mol ). The fragmentation of pyrazole rings often involves the loss of N₂ and HCN. The presence of the phenyl group would likely lead to fragments corresponding to the phenyl cation (m/z 77). The iodine atom would also influence the fragmentation, potentially leading to the loss of an iodine radical.

High-Resolution Mass Spectrometry provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula C₉H₇IN₂ by matching the experimentally observed mass to the calculated exact mass with a high degree of accuracy. Predicted collision cross-section values for various adducts of the molecule can also be calculated to aid in its identification.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 270.97268 | 135.4 |

| [M+Na]⁺ | 292.95462 | 137.8 |

| [M-H]⁻ | 268.95812 | 132.6 |

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands for the C-H bonds of the aromatic rings, the C=C and C=N bonds within the rings, and the C-I bond.

Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole and phenyl rings would appear in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

Table 3: General Infrared Absorption Ranges for Functional Groups in Aromatic Heterocycles

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=C (aromatic) | Stretch | 1400 - 1600 |

| C=N (pyrazole) | Stretch | 1450 - 1600 |

| C-I | Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine its exact molecular geometry, including bond lengths, bond angles, and torsional angles. This technique also provides information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as stacking or halogen bonding.

Single Crystal X-ray Diffraction Data and Analysis

Detailed single-crystal X-ray diffraction data for this compound is not currently available in published literature or crystallographic databases. To provide the requested analysis, experimental determination of the crystal structure would be necessary. This would involve synthesizing the compound, growing single crystals of suitable quality, and analyzing them using an X-ray diffractometer.

The resulting data would typically be presented in a table summarizing key crystallographic parameters, such as the one hypothetically outlined below.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical formula | C₉H₇IN₂ |

| Formula weight | 270.08 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 13.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1056.36 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.697 |

| Absorption coefficient (mm⁻¹) | 3.254 |

| F(000) | 520 |

Note: The data in this table is purely illustrative and not based on experimental results.

An analysis of such data would reveal the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. This would allow for a detailed understanding of the molecular geometry of this compound in the solid state.

Supramolecular Interactions and Crystal Engineering Principles

Without experimental crystal structure data, a definitive analysis of the supramolecular interactions in this compound is not possible. However, based on the functional groups present in the molecule and the known crystal engineering principles of related pyrazole compounds, several types of non-covalent interactions can be anticipated to play a significant role in its crystal packing.

Hydrogen Bonding: Although the 1-position is substituted with a phenyl group, precluding the common N-H···N hydrogen bonding seen in many 1H-pyrazoles, the possibility of weaker C-H···N or C-H···π hydrogen bonds exists. The hydrogen atoms on the phenyl and pyrazole rings could interact with the nitrogen atoms or the π-systems of adjacent molecules.

π-π Stacking: The presence of two aromatic rings, the phenyl and the pyrazole, introduces the potential for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron clouds of the aromatic rings, could lead to the formation of columnar or herringbone packing motifs in the crystal structure.

The interplay of these potential interactions—halogen bonding, hydrogen bonding, and π-π stacking—would dictate the final three-dimensional arrangement of the molecules in the crystal. A detailed understanding of these interactions is crucial for crystal engineering, as it allows for the rational design of solid-state materials with desired properties. However, a conclusive description of the supramolecular assembly of this compound remains speculative in the absence of experimental structural data.

Computational and Theoretical Investigations of 4 Iodo 1 Phenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and spectroscopic properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. While specific DFT studies focusing exclusively on 4-iodo-1-phenyl-1H-pyrazole are not extensively detailed in the available literature, data from closely related compounds, such as 4-iodo-1H-pyrazole, offer valuable insights into the core structure of the pyrazole (B372694) ring.

| Parameter | 4-Iodo-1H-pyrazole (Calculated) | Expected for this compound |

| C4-I Bond Length | Shorter than sum of covalent radii, suggesting partial double bond character acs.org | Similar to 4-iodo-1H-pyrazole, with minor influence from the phenyl group |

| Pyrazole Ring | Planar | Largely planar |

| Phenyl Ring Orientation | N/A | Dihedral angle with respect to the pyrazole ring to minimize steric repulsion |

This table presents calculated data for 4-iodo-1H-pyrazole and expected trends for this compound based on general chemical principles.

DFT calculations are also employed to predict various spectroscopic data, which can then be compared with experimental results for validation.

Infrared (IR) Spectroscopy: Theoretical IR spectra for 4-halogenated pyrazoles have been calculated and compared with experimental data. acs.org For 4-iodo-1H-pyrazole, the vibrational frequencies associated with the C-I bond, as well as the pyrazole ring modes, have been identified. acs.org The presence of the phenyl group in this compound would introduce additional vibrational modes corresponding to the phenyl ring C-H and C-C stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using DFT calculations. For the 4-halogenated-1H-pyrazoles, theoretical ¹H NMR data has been compared with experimental values. mdpi.comresearchgate.net In this compound, the iodine atom at the C4 position is expected to have a significant influence on the chemical shift of the adjacent protons on the pyrazole ring. The phenyl group will also produce a distinct set of signals in both the ¹H and ¹³C NMR spectra.

| Spectroscopy | Key Features for 4-Iodo-1H-pyrazole (Calculated/Experimental) | Expected Features for this compound |

| IR | C-I stretching frequency, N-H stretching (in solid state) acs.org | C-I stretching, pyrazole ring vibrations, and characteristic phenyl ring modes. |

| ¹H NMR | Signals for pyrazole ring protons mdpi.comresearchgate.net | Signals for pyrazole and phenyl ring protons, with potential deshielding effects from the iodine and phenyl groups. |

| ¹³C NMR | Signals for pyrazole ring carbons | Signals for pyrazole and phenyl ring carbons, with the C4 carbon signal significantly affected by the iodine substituent. |

This table summarizes key spectroscopic features based on available data for related compounds and theoretical predictions.

Computational studies can elucidate reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For pyrazole derivatives, DFT has been used to explore various reactions, including electrophilic substitution. The formation of this compound typically proceeds through an electrophilic iodination of 1-phenyl-1H-pyrazole.

The reaction pathway would involve the formation of a sigma complex (also known as an arenium ion) as an intermediate, where the iodine atom is attached to the C4 position of the pyrazole ring. DFT calculations can model the geometry and energy of this intermediate and the transition state leading to its formation. Such analyses help in understanding the regioselectivity of the reaction, explaining why iodination occurs preferentially at the C4 position.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the electron density to characterize chemical bonding. It can provide detailed information about the nature of atomic interactions, including covalent and non-covalent bonds.

Theoretical Studies on Tautomerism and Conformational Preferences

For molecules with mobile protons, tautomerism is an important consideration. Pyrazole derivatives can exist in different tautomeric forms. However, for 1-substituted pyrazoles like this compound, where the N1 position is blocked by a phenyl group, the potential for prototropic tautomerism involving the pyrazole ring nitrogens is eliminated.

The primary conformational preference to be considered for this compound is the rotational orientation of the phenyl group relative to the pyrazole ring. The dihedral angle between the two rings is determined by a balance of two opposing factors:

Steric Hindrance: Repulsion between the ortho-hydrogens of the phenyl ring and the atoms of the pyrazole ring favors a non-planar conformation.

Conjugation: The overlap of the π-systems of the phenyl and pyrazole rings is maximized in a planar conformation, which is energetically favorable.

Theoretical calculations can determine the potential energy surface for the rotation around the N1-C(phenyl) bond, identifying the most stable conformation (the global minimum) and the energy barriers to rotation. Studies on other 1-phenylpyrazole (B75819) derivatives suggest that the molecule is likely to adopt a non-planar conformation in the gas phase to alleviate steric strain.

Q & A

Q. What are the key structural and physicochemical properties of 4-Iodo-1-phenyl-1H-pyrazole?

The compound (CAS 23889-85-2) has a molecular formula of C₉H₇IN₂ and a molecular weight of 270.07 g/mol. Key properties include a boiling point of 320.5±15.0°C, a flash point of 147.6±20.4°C, and a polarizability of 23.2±0.5 ×10⁻²⁴ cm³. Its SMILES string is c1ccc(cc1)n2cc(cn2)I, and it is recommended to store the compound at 4°C for stability .

Q. How can researchers safely handle and store this compound in the laboratory?

While specific toxicity data are limited, standard precautions for iodinated aromatic compounds should apply. Use fume hoods, wear PPE (gloves, lab coat), and avoid inhalation. Storage at 4°C is optimal to prevent decomposition. Contaminated glassware should be rinsed with ethanol before washing .

Q. What synthetic routes are commonly employed to prepare this compound?

A general approach involves cyclocondensation of iodinated precursors with phenylhydrazine derivatives. For example, related pyrazole analogs (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Optimization may require refluxing in xylene with chloranil as an oxidizing agent .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., phenyl and pyrazole protons).

- IR : Peaks near 1600 cm⁻¹ (C=N stretching) and 500–600 cm⁻¹ (C-I stretching).

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (m/z ~270) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, ORTEP) aid in resolving structural ambiguities for iodinated pyrazoles?

SHELXL is widely used for refining crystal structures, particularly for small molecules. For example, bond angles and torsional parameters from X-ray data (e.g., C–I bond length ~2.09 Å) can be validated against density functional theory (DFT) calculations. ORTEP-3 provides graphical visualization of thermal ellipsoids, critical for assessing disorder in iodine-containing crystals .

Q. What mechanistic insights guide the optimization of iodination in pyrazole derivatives?

Iodination typically proceeds via electrophilic substitution. Key factors include:

Q. How do computational methods (e.g., DFT) contribute to understanding the electronic properties of this compound?

DFT calculations (B3LYP/6-311+G(d,p)) can predict molecular orbitals, electrostatic potential surfaces, and Fukui indices to identify reactive sites. For example, the iodine atom’s high electron-withdrawing effect lowers the HOMO energy (-6.2 eV), making the pyrazole ring susceptible to nucleophilic attack at the 4-position .

Q. What strategies are effective in resolving contradictions in spectral vs. crystallographic data for halogenated pyrazoles?

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. Strategies include:

Q. How can this compound be functionalized for applications in medicinal chemistry?

The iodine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example, palladium-catalyzed coupling with boronic acids yields biaryl derivatives, which can be screened for bioactivity (e.g., kinase inhibition) .

Methodological Considerations

- Synthesis Optimization : Use TLC or HPLC to monitor reaction progress. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

- Crystallization : Slow evaporation from ethanol/dichloromethane mixtures yields diffraction-quality crystals .

- Safety Protocols : Conduct iodination reactions in inert atmospheres (N₂/Ar) to prevent iodine sublimation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.